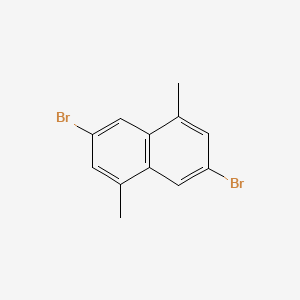![molecular formula C12H7NO5S B14320428 9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 109018-54-4](/img/structure/B14320428.png)
9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furobenzopyran Core: The initial step involves the cyclization of suitable precursors to form the furobenzopyran core. This can be achieved through the reaction of a phenol derivative with a furan derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods
Industrial production of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furobenzopyrans with various functional groups.
Applications De Recherche Scientifique
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and thione groups may also contribute to its overall activity by modulating its chemical reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- : Similar structure but lacks the nitro and thione groups.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Contains a different substituent at the 9-position.
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains two methoxy groups instead of a methoxy and nitro group.
Uniqueness
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is unique due to the presence of both nitro and thione groups, which impart distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Propriétés
Numéro CAS |
109018-54-4 |
|---|---|
Formule moléculaire |
C12H7NO5S |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
9-methoxy-4-nitrofuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H7NO5S/c1-16-12-10-7(4-5-17-10)9(13(14)15)6-2-3-8(19)18-11(6)12/h2-5H,1H3 |
Clé InChI |
PJDUKBWBEFNNNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



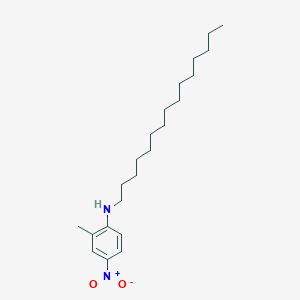
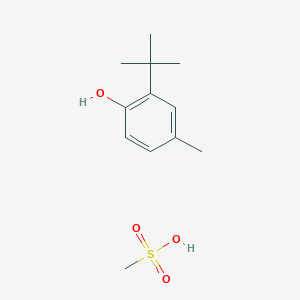
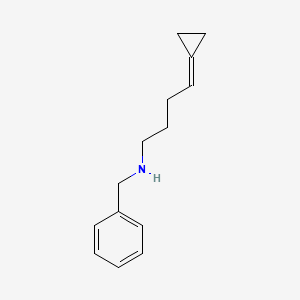
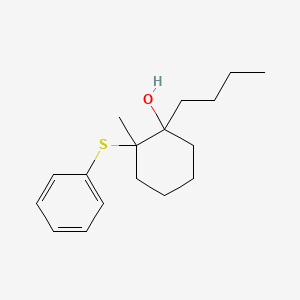
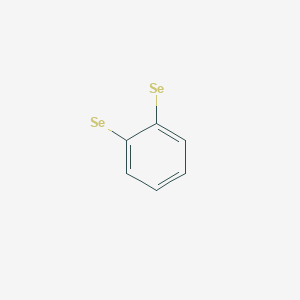
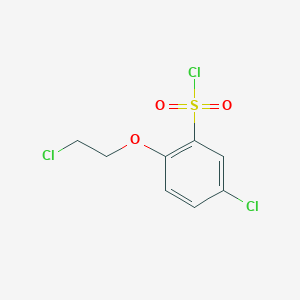
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
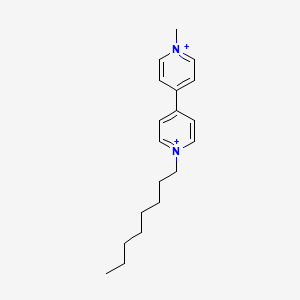
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)


![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
